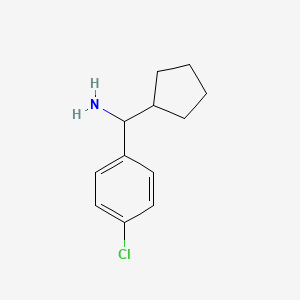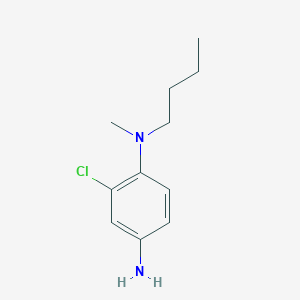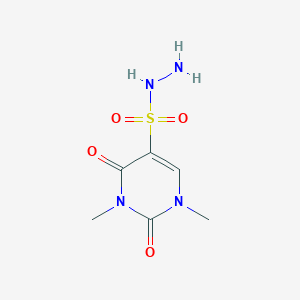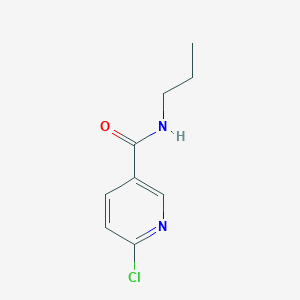![molecular formula C13H16ClN3O B1357745 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 61271-84-9](/img/structure/B1357745.png)
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Vue d'ensemble
Description
The compound “1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a triaza group, indicating the presence of three nitrogen atoms, and a 4-chlorophenyl group, which is a phenyl ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would have a three-dimensional shape dictated by the spirocyclic and triaza groups, and the presence of the chlorine atom could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the chlorine atom and the nitrogen atoms in the triaza group. These could potentially participate in various chemical reactions .Applications De Recherche Scientifique
High-Affinity Ligands for the ORL1 Receptor
A study by Röver et al. (2000) focused on the discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. They synthesized and characterized a series of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, demonstrating their potential as potent ORL1 receptor agonists with moderate to good selectivity against opioid receptors.
Ultrasound-Assisted Synthesis of Derivatives
Velupula et al. (2021) explored the ultrasound-assisted synthesis method to create novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This approach was noted for its environmental friendliness and efficiency, as detailed in their study here.
Opioid Receptor Modulators
Jordan et al. (2005) developed a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones that showed enhanced affinity for the mu-opioid receptor. This study indicates the potential of these compounds as opioid receptor modulators, as discussed in their publication here.
Anti-Leukemic Activity
The study by Guillon et al. (2020) focused on synthesizing 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one. Their research highlighted its cytotoxic potential against several human leukemia cell lines, indicating its application in anti-leukemic therapies. More information can be found here.
Electron Impact Mass Spectrometry
Danieli et al. (1989) used electron impact mass spectrometry to study neuroleptic butyrophenone drugs, including compounds related to 1,3,8-triazaspiro[4,5]decan-4-ones. Their research provided valuable information for the development of positron emission tomography studies. The details can be found here.
Antipsychotic Profiles
Wise et al. (1985) examined 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one and related compounds for their antipsychotic profiles. These compounds showed promise in pharmacological test models predictive of antipsychotic efficacy. More details are available here.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTZLFWHHJKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603143 | |
| Record name | 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61271-84-9 | |
| Record name | 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/structure/B1357665.png)



![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)








